REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:4][N:3]=1.C(N(CC)CC)C.O.[NH2:20][NH2:21]>O>[NH:20]([C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:4][N:3]=1)[NH2:21] |f:2.3|
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)S(=O)(=O)C
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
205 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 70° C. for total of 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate out of this mixture (after 90 minutes)
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot ethanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=C(C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |